molecular formula C17H19NOS B14719073 O-(4-tert-Butylphenyl) phenylcarbamothioate CAS No. 13522-34-4

O-(4-tert-Butylphenyl) phenylcarbamothioate

Cat. No.: B14719073
CAS No.: 13522-34-4
M. Wt: 285.4 g/mol
InChI Key: ITICEEOOQXSXOI-UHFFFAOYSA-N
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Description

O-(4-tert-Butylphenyl) phenylcarbamothioate is a chemical compound with the molecular formula C17H19NOS and a molecular weight of 285.404 g/mol . This compound is known for its unique structure, which includes a phenylcarbamothioate group attached to a 4-tert-butylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-tert-Butylphenyl) phenylcarbamothioate typically involves the reaction of 4-tert-butylphenol with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioate linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

O-(4-tert-Butylphenyl) phenylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .

Scientific Research Applications

O-(4-tert-Butylphenyl) phenylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-tert-Butylphenyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the carbamothioate group, which can form covalent bonds with nucleophilic residues in proteins . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-tert-Butylphenyl) phenylcarbamothioate is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

13522-34-4

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

O-(4-tert-butylphenyl) N-phenylcarbamothioate

InChI

InChI=1S/C17H19NOS/c1-17(2,3)13-9-11-15(12-10-13)19-16(20)18-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,20)

InChI Key

ITICEEOOQXSXOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=S)NC2=CC=CC=C2

Origin of Product

United States

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